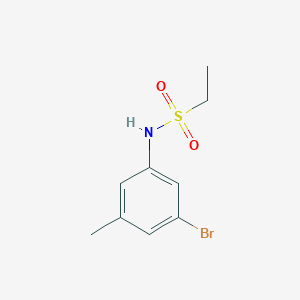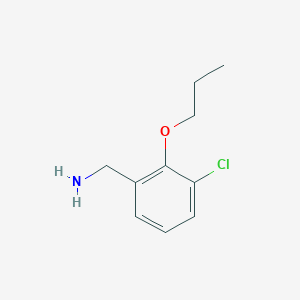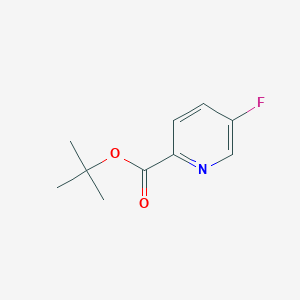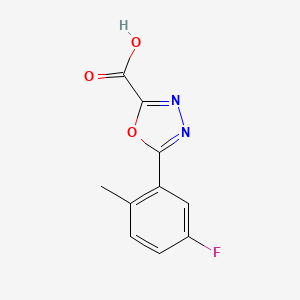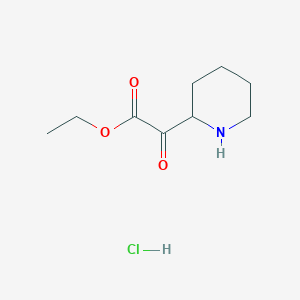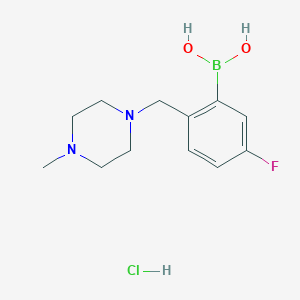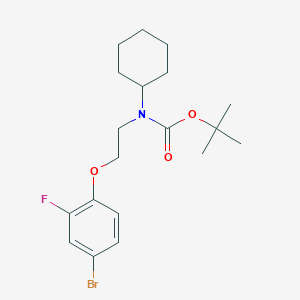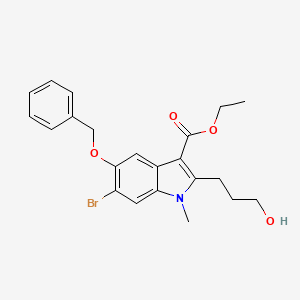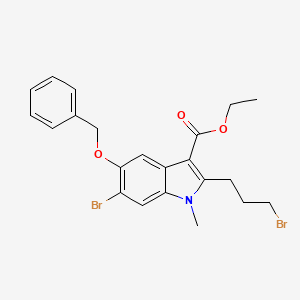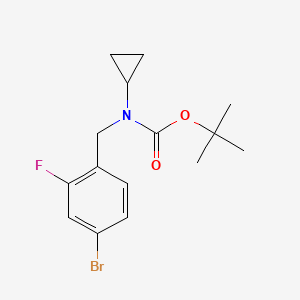
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine
Descripción general
Descripción
5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neural Stem Cell Research
Bromodeoxyuridine (BrdU), a compound related to 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine, is significant in neural stem cell (NSC) research. It has been observed that NSCs exposed to BrdU undergo glial differentiation, marked by the upregulation of the astrocytic marker GFAP and a decrease in key DNA methyltransferases, leading to a loss of global DNA CpG methylation. This indicates BrdU's potential impact on stem cell research and possible applications in differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Synthesis and Biological Activities of Pyridine Derivatives
Pyridine derivatives, including those related to this compound, have been synthesized using Suzuki cross-coupling reactions. These derivatives have demonstrated significant biological activities, such as anti-thrombolytic and biofilm inhibition effects. Specific compounds showed high effectiveness against clot formation in human blood and bacterial strains like Escherichia coli, highlighting their potential in therapeutic applications (Ahmad et al., 2017).
Cell Proliferation Studies
Compounds like this compound are used as markers in cell proliferation studies. For instance, immunocytochemical techniques have been developed to detect DNA replication in cells using monoclonal antibodies against BrdU, a similar compound. This method is instrumental in studying cell kinetics, especially in oral tissues (Casasco et al., 1989).
Quantification of Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine, a compound akin to this compound, is frequently used for measuring cell population turnover in vivo. Mathematical models describing the uptake and loss of such compounds in dividing cell populations help in quantitatively assessing cell turnover kinetics. This application is crucial in understanding cell dynamics in various biological contexts, including immune responses and disease processes (Bonhoeffer et al., 2000).
Radiosensitizing Agents in Cancer Therapy
Bromopyridone nucleotide analogues, closely related to this compound, have been investigated as radiosensitizing agents to enhance the effectiveness of ionizing radiation in killing tumor cells, particularly in hypoxic conditions. These compounds can yield DNA interstrand cross-links under anoxic conditions, highlighting their potential in cancer therapy (Rudra et al., 2015).
Mecanismo De Acción
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of sodium-glucose transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
If it acts similarly to SGLT2 inhibitors, it may function by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors, which this compound may be related to, primarily affect the renal glucose reabsorption pathway .
Pharmacokinetics
BZP showed a short elimination half-life and a good dose-linear pharmacokinetic profile .
Result of Action
If it acts similarly to SGLT2 inhibitors, it may result in reduced blood glucose levels, potential weight loss, and lower blood pressure .
Propiedades
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-6-12(14-7-11(9)13)15-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYYHZMGXNWKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)
